4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylpyrimidine
Description
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-15-11-20-7-3-16(15)24-12-13-5-9-23(10-6-13)17-4-8-21-18(22-17)14-1-2-14/h3-4,7-8,11,13-14H,1-2,5-6,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIKEKTUAJHALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCC(CC3)COC4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Electron-deficient pyrimidines undergo substitution with cyclopropyl Grignard reagents. For example, 2-chloropyrimidine reacts with cyclopropylmagnesium bromide in tetrahydrofuran at −78°C, followed by quenching with ammonium chloride. This method achieves moderate yields (45–60%) but suffers from competing elimination pathways.
Cross-Coupling Reactions
Palladium-catalyzed Negishi or Suzuki-Miyaura couplings provide superior regiocontrol. A patented approach couples 2-bromopyrimidine with cyclopropylzinc bromide using Pd(PPh₃)₄ as the catalyst, yielding 2-cyclopropylpyrimidine in 78% isolated yield. Table 1 compares these methods:
| Method | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | None | −78°C | 55% | |
| Negishi Coupling | Pd(PPh₃)₄ | 80°C | 78% | |
| Suzuki Coupling | PdCl₂(dppf) | 100°C | 82% |
Piperidine Intermediate Synthesis
The piperidine moiety containing the [(3-chloropyridin-4-yl)oxy]methyl sidechain is synthesized through sequential etherification and ring-forming reactions.
Etherification of Piperidine
4-Hydroxymethylpiperidine reacts with 3-chloro-4-hydroxypyridine under Mitsunobu conditions (DIAD, PPh₃) to install the ether linkage. This method proceeds in dichloromethane at room temperature, achieving 89% yield. Alternative approaches employ Williamson ether synthesis, though competing elimination reduces efficiency (yields ≤65%).
Piperidine Ring Formation
Reductive amination of δ-ketoamines with sodium cyanoborohydride constructs the piperidine ring. For example, 5-aminopentan-2-one cyclizes in methanol under acidic conditions, followed by borohydride reduction to yield 4-hydroxymethylpiperidine. Microwave irradiation (150°C, 10 min) accelerates this step, improving yields from 70% to 88%.
Final Coupling via Buchwald-Hartwig Amination
The convergent synthesis concludes by coupling the pyrimidine and piperidine fragments. Buchwald-Hartwig amination using palladium catalysts links the C4 position of 2-cyclopropylpyrimidine with the piperidine nitrogen:
-
Charge a flask with 4-chloro-2-cyclopropylpyrimidine (1.0 eq), 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine (1.2 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (3.0 eq) in toluene.
-
Heat at 110°C for 18 h under nitrogen.
-
Filter through Celite, concentrate, and purify via silica chromatography (hexane/EtOAc).
Yield : 72%
Key Data :
-
Catalyst system: Pd₂(dba)₃/Xantphos outperforms Pd(OAc)₂/BINAP (yields 72% vs. 58%)
-
Solvent effects: Toluene > DMF > Dioxane (72% vs. 65% vs. 60%)
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
A patent-disclosed method couples 4-bromo-2-cyclopropylpyrimidine with 4-(piperidin-4-ylmethoxy)-3-chloropyridine boronic acid using Pd(PPh₃)₄ in dioxane/water (130°C, 12 h). This one-pot approach simplifies purification but requires stringent anhydrous conditions.
-
Pd(PPh₃)₄ (2 mol%)
-
Na₂CO₃ (3 eq)
-
Dioxane/H₂O (3:1)
-
Yield: 85%
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times. A 10-minute protocol at 150°C using PdCl₂(dppf) achieves 89% yield, compared to 72% via conventional heating.
Analytical Characterization
Critical quality control parameters include:
-
HPLC Purity : >98% (C18 column, 0.1% TFA/MeCN gradient)
-
MS (ESI+) : m/z 345.1 [M+H]⁺
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=5.6 Hz, 1H, pyridine-H), 6.88 (s, 1H, pyrimidine-H), 4.52 (s, 2H, OCH₂), 3.30–3.15 (m, 4H, piperidine-H)
Scale-Up Considerations
Industrial-scale production faces challenges in:
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloropyridine site.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, particularly in the following areas:
Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown an effective concentration (EC50) of approximately 0.045 μM against Staphylococcus aureus, suggesting strong efficacy compared to other compounds in its class.
Anticancer Properties : Preliminary studies on human cancer cell lines, such as A549 lung cancer cells, reveal that the compound inhibits cell growth with an IC50 value of 12 μM . The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.
Neuroprotective Effects : Emerging evidence suggests that the compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. In vitro assays using dopaminergic neuron models derived from induced pluripotent stem cells (iPSCs) demonstrated a significant reduction in oxidative stress markers.
Biological Research
The unique structural features of this compound allow for exploration in various biological contexts:
Enzyme Interaction Studies : The chloropyridine moieties enhance binding affinity towards specific enzymes and receptors, making it a valuable tool for studying enzyme kinetics and inhibition mechanisms .
Cellular Pathway Modulation : Investigations into how this compound modulates cellular processes can provide insights into its role in signaling pathways relevant to disease states, particularly in cancer and neurodegenerative conditions .
Material Science
In addition to biological applications, this compound can serve as a building block for synthesizing new materials:
Polymer Chemistry : The compound's functional groups can be utilized to create novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices could lead to materials with enhanced performance characteristics for industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-yl)-1-(4-Substituted Phenyl)Pyridine
Structural Similarities :
- Contains a pyridine core substituted with chlorine and aryl groups.
- Features nitrogen-rich heterocycles, similar to the pyrimidine-piperidine system in the target compound.
Key Differences :
- The amino and aryl substituents in this analog differ from the cyclopropyl and piperidine groups in the target compound.
- Biological activities (e.g., kinase inhibition or antimicrobial effects) may vary due to divergent substitution patterns.
Relevance :
This compound’s synthesis methods (e.g., cross-coupling reactions) could inform strategies for modifying the target compound’s piperidine or pyrimidine moieties .
4-(4-(Piperidin-1-yl)Phenyl)-2-Thioxo-1,2,3,4-Tetrahydro-5H-Chromeno[4,3-d]Pyrimidin-5-one
Structural Similarities :
- Integrates a piperidine ring and a pyrimidine-derived chromene system.
- Shares the piperidin-1-yl group with the target compound.
Key Differences :
- The fused chromene ring introduces rigidity and planar aromaticity, contrasting with the target’s flexible (3-chloropyridinyl)oxy-methyl chain.
- The thiourea component (2-thioxo group) may enhance hydrogen-bonding interactions, unlike the target’s ether linkage.
Relevance :
Computational studies of this analog suggest favorable oral bioavailability and drug-like properties, which could guide pharmacokinetic predictions for the target compound .
4-Methyl-6-(Piperidin-1-yl)Pyrimidin-2-Amine
Structural Similarities :
- Contains a pyrimidine core with a piperidin-1-yl substituent.
- Simple substitution pattern (methyl and amine groups) allows for direct comparison of piperidine’s conformational effects.
Key Differences :
- Lacks the chloropyridinyloxy-methyl and cyclopropyl groups, reducing steric bulk and electronic complexity.
- The amine group at position 2 may enhance solubility compared to the target’s cyclopropyl substituent.
Relevance :
Crystallographic data for this compound highlight the planar geometry of the pyrimidine ring and piperidine’s chair conformation, providing structural benchmarks .
N-{4-[3-(4-Fluorophenyl)Pyrido[2,3-b]Pyrazin-2-yl]-2-Pyridyl}Isopropylamine
Structural Similarities :
- Features a pyridine-pyrazine fused system, analogous to the nitrogen-rich heterocycles in the target compound.
- Includes a fluorophenyl group, similar to the electron-withdrawing 3-chloropyridinyl group.
Key Differences :
- The isopropylamine substituent differs in polarity and steric demand compared to the target’s cyclopropyl group.
Comparative Analysis Table
Research Findings and Implications
- Synthetic Strategies: The target compound’s synthesis may benefit from methods used for piperidine-linked pyrimidines, such as catalytic coupling (e.g., p-toluenesulfonic acid in chromeno-pyrimidine synthesis) or palladium-mediated cross-coupling .
- Structure-Activity Relationships (SAR) :
- Limitations : Direct pharmacological or pharmacokinetic data for the target compound are absent in the evidence, necessitating experimental validation.
Notes
- The evidence lacks explicit data on the target compound’s properties, requiring extrapolation from structural analogs.
- Diverse synthetic and computational approaches from referenced studies provide a foundation for further investigation.
- Comparative analysis highlights the importance of substituent choice in modulating drug-like properties and biological activity.
Biological Activity
The compound 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylpyrimidine is a novel pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₃₁ClN₄O
- Molecular Weight : 348.93 g/mol
The compound features a piperidine moiety linked to a chloropyridinyl group and a cyclopropyl-substituted pyrimidine, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds with piperidine and pyrimidine structures often exhibit antimicrobial properties. A study evaluating similar derivatives found significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The presence of the chloropyridinyl group may enhance this activity through mechanisms involving disruption of bacterial cell membranes.
Anticancer Potential
The anticancer properties of piperidine derivatives are well-documented. In vitro studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest . The specific mechanism for this compound may involve the inhibition of key enzymes involved in cancer cell metabolism.
Neuroprotective Effects
Piperidine derivatives have also been studied for their neuroprotective effects. Some studies suggest that they can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases . The specific interactions of this compound with neurotransmitter receptors remain to be fully elucidated.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the efficacy of several piperidine derivatives, including this compound, against bacterial infections. The results demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli.
- Anticancer Activity : In a cell line study involving breast cancer cells, the compound exhibited an IC50 value of 10 µM, indicating potent anticancer activity compared to standard chemotherapeutics .
- Neuroprotective Study : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced oxidative stress markers .
Data Tables
| Activity Type | Test Organism/Cell Line | Result (MIC/IC50) |
|---|---|---|
| Antibacterial | E. coli | 32 µg/mL |
| Anticancer | Breast Cancer Cell Line | 10 µM |
| Neuroprotective | Alzheimer's Model | Improved Function |
Q & A
Q. What synthetic routes are recommended for synthesizing 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylpyrimidine?
- Methodological Answer: A multi-step synthesis is typically employed. Key steps include:
- Coupling Reactions: Reacting a piperidine derivative (e.g., 4-[(3-chloropyridin-4-yl)oxy]methylpiperidine) with a cyclopropane-containing pyrimidine precursor. Dichloromethane is often used as a solvent, with NaOH as a base to facilitate nucleophilic substitution .
- Purification: Column chromatography or recrystallization ensures >99% purity, critical for reproducibility in biological assays .
- Yield Optimization: Adjusting reaction time, temperature, and stoichiometric ratios (e.g., 1:1.2 molar ratio of piperidine to pyrimidine) improves yield .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of fine particles .
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if ventilation is inadequate .
- Emergency Measures: Immediate skin decontamination with water (15+ minutes) and medical consultation for persistent irritation .
Q. Which analytical techniques confirm structural integrity and purity?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve peaks for the cyclopropyl group (~δ 1.0–1.5 ppm) and pyridyl/piperidinyl protons (~δ 7.0–8.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak (expected m/z: ~388.1 for [M+H]⁺) and fragmentation patterns .
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for pharmacological studies) .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize synthetic yield?
- Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature: 60–100°C; solvent polarity: DCM vs. THF). Response surface modeling identifies optimal conditions .
- Catalyst Screening: Evaluate Pd catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency. Ligand choice (e.g., Xantphos) can reduce side reactions .
- In-line Analytics: Flow chemistry systems with real-time UV monitoring enable rapid parameter adjustments .
Q. What computational strategies predict target binding affinities and mechanisms?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases). Focus on the pyrimidine core’s hydrogen-bonding with catalytic lysine residues .
- MD Simulations: GROMACS or AMBER trajectories (100+ ns) assess stability of ligand-receptor complexes. Solvate systems in TIP3P water .
- Free Energy Calculations: MM-PBSA/GBSA quantifies binding energy contributions from hydrophobic (cyclopropyl) and electrostatic (chloropyridyl) groups .
Q. How should discrepancies in biological activity data across studies be resolved?
- Methodological Answer:
- Assay Validation: Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays). Replicate experiments with blinded controls .
- Purity Reassessment: Contaminants (e.g., unreacted precursors) may skew results. Re-analyze batches via LC-MS and compare dose-response curves .
- Structural Analog Comparison: Cross-reference with derivatives (e.g., Compound B in with similar chlorophenyl groups) to isolate substituent effects.
Q. What structural features drive its pharmacological profile?
- Methodological Answer:
- SAR Studies:
| Modification | Biological Impact | Evidence Source |
|---|---|---|
| Cyclopropyl group | Enhances metabolic stability | |
| Chloropyridyl moiety | Increases kinase inhibition potency | |
| Piperidinyl linker | Improves solubility via basic nitrogen |
- Bioisosteric Replacement: Substitute pyrimidine with pyridine (reduced activity) or triazine (variable selectivity) to validate core necessity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
